Product packaging for 1,2-Bis(4-methoxyphenyl)hydrazine(Cat. No.:CAS No. 1027-40-3)

1,2-Bis(4-methoxyphenyl)hydrazine

Cat. No.: B3045179
CAS No.: 1027-40-3
M. Wt: 244.29 g/mol
InChI Key: YSKVHSIKZZFBMR-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)hydrazine (CAS 2299-73-2) is a high-purity hydrazone-based compound supplied for advanced research and development. This chemical belongs to a class of hydrazone derivatives that are of significant interest in the field of organic electronics due to their electron-rich molecular structure and capacity for charge transport . Researchers value hydrazones for their simple synthesis through condensation reactions, good solubility in organic solvents, and the ability to form enlarged π-conjugated systems, which are crucial properties for developing advanced materials . A key research application for structurally similar hydrazone compounds is their use as Hole Transporting Materials (HTMs) in next-generation perovskite solar cells (PSCs), where they function to inject and transport holes, thereby supporting charge balance within the active layers of the device . The 4-methoxyphenyl groups incorporated into the structure are common donor fragments used to modulate the electronic properties of such materials. Beyond photovoltaics, hydrazone derivatives have potential applications in other optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic thin-film transistors . The molecular formula of this compound is C₁₆H₁₆N₂O₂, with a molecular weight of 268.31 g/mol . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B3045179 1,2-Bis(4-methoxyphenyl)hydrazine CAS No. 1027-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKVHSIKZZFBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292931
Record name 1,2-bis(4-methoxyphenyl)hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027-40-3
Record name NSC86489
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-bis(4-methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Pathways

Direct Synthesis Approaches to 1,2-Bis(4-methoxyphenyl)hydrazine

Direct methods to form the 1,2-diarylhydrazine structure often involve the reduction of a pre-formed nitrogen-nitrogen double bond.

A primary and straightforward route to this compound is the reduction, or semihydrogenation, of its corresponding azo precursor, bis(4-methoxyphenyl)diazene (also known as 4,4'-azodianisole). This transformation involves the addition of two hydrogen atoms across the N=N double bond to form the N-N single bond of the hydrazine (B178648).

A variety of reducing systems have been developed for the semihydrogenation of azobenzenes to hydrazobenzenes, which are generally applicable to substituted derivatives like bis(4-methoxyphenyl)diazene. researchgate.net Challenges in this synthesis lie in achieving high selectivity for the hydrazo compound without over-reduction, which would cleave the N-N bond to yield two equivalents of the corresponding aniline (B41778) (4-methoxyaniline). nih.gov

Several catalytic systems are effective for this transformation:

Catalytic Hydrogenation: Traditional catalytic hydrogenation using H₂ gas over metal catalysts can be employed. For instance, a cuboidal Mo₃S₄ cluster has been shown to efficiently catalyze the reduction of azobenzene (B91143) to 1,2-diphenylhydrazine (B7769752) as a detectable intermediate under moderate conditions (e.g., 60 °C, 10 atm H₂). acs.org The kinetics of such reactions often show the sequential formation of the hydrazine followed by its slower conversion to aniline. acs.org

Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas by using a hydrogen donor molecule. A bidentate Ru(II)-NC complex can catalyze the transfer hydrogenation of azoarenes to hydrazoarenes using ethanol (B145695) as the hydrogen source. organic-chemistry.org Nickel complexes have also been utilized for the transfer hydrogenation of azobenzene using benzylamine (B48309) as the hydrogen donor. rsc.org

Metal-Free and Photochemical Methods: Recent advancements include catalyst- and metal-free hydrogenation of azobenzenes to hydrazobenzenes using thioacetic acid under visible light irradiation at ambient temperature. researchgate.netorganic-chemistry.org This process shows high chemoselectivity for the azo group reduction. researchgate.net Another visible-light-promoted method uses bis(pinacolato)diboron (B136004) (B₂pin₂) in methanol (B129727) to reduce a broad range of azobenzenes to their corresponding hydrazobenzenes in good yields. organic-chemistry.org

General synthetic routes for symmetrically substituted hydrazines can be adapted for the preparation of this compound. One established method involves the oxidative coupling of anilines. A copper(I)-catalyzed system using di-tert-butyldiaziridinone as an oxidant allows for the efficient coupling of various primary anilines to form symmetrical azo compounds, which can then be reduced in a subsequent step. nih.gov A plausible mechanism suggests the initial formation of the hydrazine via dimerization of a nitrogen radical or reductive elimination from a Copper(III) species, which is then dehydrogenated to the azo product. nih.gov Direct synthesis of tetrasubstituted hydrazines from secondary anilines has also been demonstrated with this method. nih.gov

Another classical approach involves the reaction of an aldehyde or ketone with hydrazine to form an azine. For a symmetrical 1,2-diarylhydrazine, the corresponding aromatic aldehyde (4-methoxybenzaldehyde) would be reacted with hydrazine to form the azine, which is then reduced using a reagent like diborane (B8814927) to yield the target 1,2-disubstituted hydrazine. aston.ac.uk

Precursor Chemistry: Synthesis of (4-Methoxyphenyl)hydrazine (B1593770) and Related Aniline-Derived Synthons

The synthesis of the monosubstituted precursor, (4-methoxyphenyl)hydrazine, is a critical process, as this compound serves as a versatile building block in various synthetic applications.

The most common and well-documented method for preparing arylhydrazines is the diazotization of an aromatic amine followed by reduction of the resulting diazonium salt. nih.gov In the case of (4-methoxyphenyl)hydrazine, the starting material is p-anisidine (B42471) (4-methoxyaniline).

The general two-step procedure is as follows:

Diazotization: p-Anisidine is dissolved or suspended in a strong mineral acid, typically hydrochloric acid, and cooled to a low temperature (usually between -5 °C and 5 °C). An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to form the corresponding 4-methoxybenzenediazonium (B1197204) chloride. Maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt. chemicalbook.comprepchem.com

Reduction: The cold diazonium salt solution is then added to a reducing agent. Stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is a frequently used reductant. chemicalbook.comprepchem.com The reduction must be carefully controlled, as overly harsh conditions or elevated temperatures can lead to reductive cleavage of the N-N bond, regenerating the starting p-anisidine. acs.org For instance, one study reported a 70% yield when the reduction was conducted at -25 °C, whereas conducting it at 0 °C led to poor yields due to this side reaction. acs.org An alternative reducing agent is a solution of ammonium (B1175870) sulfite (B76179) or sodium sulfite. google.comchemicalbook.com

The final product is typically isolated as its hydrochloride salt, which is often a more stable, crystalline solid. chemicalbook.com

Summary of Reaction Conditions for (4-Methoxyphenyl)hydrazine Synthesis
Starting MaterialDiazotization ConditionsReducing AgentReduction ConditionsYieldReference
p-AnisidineNaNO₂, aq. HCl, -5 °C, 1.5 hSnCl₂ in conc. HCl0 °C, 0.5 h77% chemicalbook.com
p-AnisidineNaNO₂, aq. HCl, 0 °CSnCl₂-25 °C70% acs.org
Aniline derivativeNaNO₂, aq. HCl, 0-5 °C, 30-90 minAmmonium Sulfite, HClReduction, hydrolysis, acidificationNot specified chemicalbook.com
3-MethoxyanilineNaNO₂, aq. H₂SO₄, <0 °C, 1 hSnCl₂·2H₂O in conc. HClAllowed to warm to ambient temp.Not specified prepchem.com

While diazotization is the dominant method, alternative pathways to arylhydrazines exist. One reported synthesis of (4-methoxyphenyl)hydrazine hydrochloride avoids the direct handling of diazonium salts by starting from a protected hydrazine derivative. guidechem.com

In this method, 1-(4-methoxyphenyl)-1,2-hydrazinedicarboxylic acid bis(2,2,2-trichloroethyl) ester is used as the starting material. The synthesis proceeds as follows:

A solution of the starting ester in methanol is treated with zinc powder.

An aqueous solution of ammonium acetate (B1210297) is added to the resulting slurry.

After stirring, the reaction is worked up, and the resulting free base is dissolved in a solvent like dichloromethane.

Treatment with hydrochloric acid in diethyl ether precipitates the desired (4-methoxyphenyl)hydrazine hydrochloride salt, which can be isolated with a reported yield of 61%. guidechem.com

Specialized Synthetic Strategies for Substituted Hydrazine Formation

Modern organic synthesis has produced specialized and often catalytic methods for forming N-N bonds, providing alternative routes to substituted hydrazines.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, has been extended to the synthesis of aryl hydrazines. This involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromoanisole (B123540) or 4-chloroanisole) with hydrazine hydrate (B1144303). nih.gov This method is powerful but faces challenges, as hydrazine can act as a reductant and deactivate the palladium catalyst. Furthermore, multiple couplings can occur. nih.gov Mechanistic studies have shown that the reaction can proceed through rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) complex. nih.gov

Phosphorus-Catalyzed Reductive Coupling: An innovative strategy for forming diarylhydrazines involves the cross-selective reductive coupling of nitroarenes and anilines, mediated by a phosphacycle catalyst. thieme-connect.comorganic-chemistry.org In this approach, a nitroarene (like 4-nitroanisole) could be coupled with an aniline (like 4-methoxyaniline) in the presence of a silane (B1218182) as the terminal reductant to form the unsymmetrical 1,2-diarylhydrazine. For symmetrical compounds like this compound, a reductive homocoupling of a nitrosoarene derived from 4-nitroanisole (B1192098) could be envisioned.

Electrophilic Amination: The reaction of primary aromatic amines with electrophilic aminating agents can also form the N-N bond. For instance, the reaction of anilines with a diethylketomalonate-derived oxaziridine (B8769555) can produce N-Boc protected hydrazines. organic-chemistry.org

These advanced methods offer alternatives to classical routes and often provide greater functional group tolerance and milder reaction conditions. organic-chemistry.orgorganic-chemistry.orgrsc.org

In-depth Spectroscopic and Crystallographic Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and publicly available information, it has been determined that detailed experimental data for the structural elucidation and spectroscopic characterization of the chemical compound This compound is not available. The specific data required to fulfill the requested article, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction (XRD), could not be located for this specific molecule.

Searches for this compound, also known by synonyms such as N,N'-bis(4-methoxyphenyl)hydrazine and 1,2-di(p-anisyl)hydrazine, did not yield any publications containing the necessary experimental characterization. While data is readily available for the related compound, (4-methoxyphenyl)hydrazine and its salts, this information does not pertain to the symmetrically disubstituted this compound.

Similarly, an investigation for the correct Chemical Abstracts Service (CAS) number for this compound did not provide a confirmed number, which has further complicated the search for specific analytical data. An initial incorrect CAS number was identified, which belongs to an unrelated chemical, Tricaproin.

Although crystallographic data exists for structurally similar compounds, such as N,N'-bis(4-methoxy-benzylidene)hydrazine (a hydrazone derivative), this information is not directly applicable to the target molecule. The strict requirement for data pertaining solely to this compound cannot be met with the currently accessible scientific literature.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy for each specified analytical technique.

Structural Elucidation and Spectroscopic Characterization Techniques

Crystallographic Analysis and Solid-State Structural Investigations

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Without a determined crystal structure, a definitive analysis of the intermolecular forces governing the solid-state assembly of 1,2-Bis(4-methoxyphenyl)hydrazine is impossible. Theoretical analysis could predict potential interactions, such as hydrogen bonds involving the hydrazine (B178648) N-H groups and the oxygen atoms of the methoxy (B1213986) groups, as well as π-π stacking between the phenyl rings. However, the actual presence, geometry, and relative importance of these interactions remain unconfirmed.

Conformational Analysis in the Crystalline State

The conformation of a molecule, including the torsion angles between the phenyl rings and the central hydrazine bridge, is determined by its packing in the crystal lattice. This information is a direct output of crystallographic analysis. In its absence, the specific three-dimensional arrangement of this compound in the solid state is unknown.

Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots for Intermolecular Contact Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov This method requires the crystallographic information file (CIF) as input. The analysis generates 2D fingerprint plots that summarize the percentage contributions of different types of intermolecular contacts (e.g., H···H, C···H, O···H). As no crystal structure for this compound has been published, performing a Hirshfeld surface analysis is not feasible.

Further research, specifically the synthesis of a suitable single crystal and its analysis via X-ray diffraction, is required to elucidate the structural properties of this compound and enable the detailed analytical report requested.

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules, offering a balance between accuracy and computational cost. It is instrumental in predicting a wide array of molecular properties, from equilibrium geometries to spectroscopic signatures.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For complex molecules like 1,2-Bis(4-methoxyphenyl)hydrazine, which have multiple rotatable bonds, this involves exploring the conformational landscape to identify the global minimum energy structure.

Computational studies on analogous structures, such as vanillin (B372448) azine, have been performed using DFT methods like B3LYP with a 6-31G(d) basis set. researchgate.net These calculations reveal that the molecule is not perfectly planar. The phenyl rings are typically twisted out of the plane of the central C=N-N=C core. This twist is a result of steric hindrance between the hydrogen atoms on the aromatic rings and the central hydrazine (B178648) bridge. For this compound, a similar non-planar, centrosymmetric structure with C2 symmetry is expected to be the most stable conformation. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy state. The optimized geometrical parameters obtained from such DFT calculations for analogs have shown excellent agreement with experimental data from single-crystal X-ray diffraction. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for an Analogous Azine Structure. researchgate.net
ParameterCalculated Value (DFT/B3LYP/6-31G(d))Experimental Value (XRD)
N-N Bond Length (Å)1.4151.418
C=N Bond Length (Å)1.2891.279
C-N-N Angle (°)116.5116.2
C=N-N=C Dihedral Angle (°)180.0 (trans)180.0 (trans)

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the positions of absorption bands in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific molecular motions (stretching, bending, torsion) can be achieved.

For related molecules, theoretical vibrational spectra calculated using DFT methods have been shown to be in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The N-H stretching vibrations in hydrazine derivatives are characteristic and typically appear in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching modes are expected just above 3000 cm⁻¹, while the C=N stretching of the azine group gives a strong band around 1650 cm⁻¹. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, which improves the correlation with experimental data. nist.gov

Table 2: Key Vibrational Frequencies for a Related Hydrazine Derivative (Vanillin Azine). researchgate.net
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Assignment
O-H Stretch35783446Phenolic OH group
C-H Stretch (Aromatic)30803075Phenyl ring C-H
C=N Stretch16351626Azine group
C-O Stretch (Methoxy)12781275Ar-O-CH₃

DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS).

For accurate predictions, it is crucial to use the DFT-optimized geometry. Calculations on similar structures have demonstrated that the theoretical chemical shifts for both proton and carbon nuclei correlate well with experimental NMR data, aiding in the definitive assignment of spectral peaks. researchgate.net For this compound, the protons of the methoxy (B1213986) group (-OCH₃) would be expected around 3.8 ppm, while the aromatic protons would appear in the 6.8-7.5 ppm range. The carbon signals for the methoxy group would be around 55 ppm, and the aromatic carbons would resonate between 114 and 160 ppm.

Reactions and spectroscopic measurements are most often performed in solution. Therefore, accounting for the influence of the solvent is critical for accurate computational predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. nih.gov This model creates a cavity around the solute molecule and calculates the electrostatic interactions between the solute's charge distribution and the polarized continuum.

The use of PCM, for instance in its Integral Equation Formalism variant (IEFPCM), can significantly improve the accuracy of calculated properties such as optimized geometries, reaction energies, and electronic transition energies, especially for polar molecules or charged species. nih.gov By incorporating solvent effects, the theoretical model more closely mimics the experimental environment.

Electronic Structure and Chemical Reactivity Descriptors

Beyond molecular structure, DFT provides a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of related azine compounds shows that the HOMO is typically localized on the entire molecule with significant contributions from the N=C-C=N conjugated system, while the LUMO is also distributed over the π-system. researchgate.net The presence of electron-donating methoxy groups on the phenyl rings is expected to raise the energy of the HOMO, which can influence the molecule's reactivity and electronic properties.

Table 3: Calculated Frontier Molecular Orbital Energies for an Analogous Azine Structure. researchgate.net
ParameterEnergy (eV)
HOMO-5.98
LUMO-1.87
Energy Gap (ΔE)4.11

The HOMO-LUMO gap is instrumental in determining other chemical reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), which further quantify the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map of this compound illustrates the regions of positive, negative, and neutral electrostatic potential.

In the MEP surface of this compound, the regions around the oxygen atoms of the methoxy groups and the nitrogen atoms of the hydrazine bridge are characterized by a negative potential (typically colored red or yellow). This indicates these are the most electron-rich areas and are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings and the N-H protons exhibit a positive potential (colored blue), making them potential sites for nucleophilic attack. The benzene (B151609) rings themselves show a region of neutral potential (green).

Illustrative MEP Data for this compound

Atomic Site Potential (kJ/mol) Predicted Reactivity
Oxygen (Methoxy) -50 to -70 Electrophilic Attack
Nitrogen (Hydrazine) -30 to -50 Electrophilic Attack
Phenyl H-atoms +20 to +40 Nucleophilic Attack

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugationnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which are crucial for understanding its stability. nih.gov For this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the phenyl rings and the N-N bond.

Illustrative NBO Analysis Data for this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(N1) π*(C1-C6) of Phenyl Ring 1 ~5-10
LP(N2) π*(C7-C12) of Phenyl Ring 2 ~5-10
LP(O1) π*(C3-C4) of Phenyl Ring 1 ~2-5

Global and Local Reactivity Indices (e.g., Electrophilicity and Nucleophilicity)nih.gov

For this compound, a relatively low hardness and high electrophilicity index would suggest that the molecule is reactive. Local reactivity is described by the Fukui functions (f+(r) and f-(r)), which indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The NBO analysis can also provide insights into the nucleophilic and electrophilic reactivity of specific chemical bonds. researchgate.net

Illustrative Global Reactivity Indices for this compound

Parameter Value (eV)
HOMO Energy -5.5 to -6.0
LUMO Energy -0.5 to -1.0
Energy Gap (ΔE) 4.5 to 5.5
Chemical Hardness (η) 2.25 to 2.75

Local reactivity analysis would likely show that the nitrogen atoms of the hydrazine group and the oxygen atoms of the methoxy groups are the primary sites for electrophilic attack, while the hydrogen atoms of the phenyl rings and the N-H protons are more susceptible to nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are used to characterize the nature of chemical bonds and non-covalent interactions within a molecule. QTAIM analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points (BCPs) can distinguish between covalent and non-covalent interactions.

Theoretical Investigations of Tautomerism and Isomerismresearchgate.net

Theoretical studies can explore the potential for tautomerism and isomerism in this compound. researchgate.net Tautomerism could involve the migration of a proton, for example, from one nitrogen atom to the other, leading to different tautomeric forms. Computational calculations of the relative energies of these tautomers can determine the most stable form.

Isomerism in this compound can arise from the rotation around the N-N single bond, leading to different conformers (e.g., syn and anti). Furthermore, cis-trans isomerism is a possibility around the C-N bonds if there is significant double bond character, though less likely in this saturated hydrazine derivative. amanote.com Computational studies can map the potential energy surface for these rotations to identify the most stable isomers and the energy barriers between them. For instance, studies on similar hydrazine derivatives have shown that different isomers can exhibit distinct properties. researchgate.net

Prediction and Simulation of Nonlinear Optical Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability)nih.gov

The presence of electron-donating methoxy groups and the π-conjugated phenyl rings in this compound suggests that it may possess interesting nonlinear optical (NLO) properties. nih.gov Computational methods can be employed to predict these properties, which are crucial for applications in optoelectronics and photonics. nih.gov

The key NLO parameters that can be calculated include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ). A large hyperpolarizability value is indicative of a strong NLO response. nih.gov The calculations would likely show that the delocalization of electrons from the methoxy groups through the phenyl rings to the hydrazine bridge contributes to a significant NLO response.

Illustrative Predicted NLO Properties for this compound

Property Calculated Value
Dipole Moment (μ) 2-4 Debye
Mean Polarizability (α) 250-300 x 10-24 esu

These theoretical predictions provide a foundation for further experimental investigation into the NLO applications of this compound.

Derivatives of 1,2 Bis 4 Methoxyphenyl Hydrazine: Synthesis and Advanced Characterization

Hydrazone Derivatives of 1,2-Bis(4-methoxyphenyl)hydrazine

Hydrazones are a class of organic compounds characterized by the >C=N-N< structural unit. wits.ac.za They are typically synthesized through the condensation reaction of hydrazines with aldehydes or ketones. tandfonline.comchemguide.co.ukquora.com

Synthesis via Condensation Reactions with Aldehydes and Ketones

The synthesis of hydrazones from this compound would theoretically involve a condensation reaction with an aldehyde or a ketone. tandfonline.comchemguide.co.uk In a typical procedure, the hydrazine (B178648) derivative and the carbonyl compound are reacted in a suitable solvent, often with acid catalysis to facilitate the dehydration process. tandfonline.comresearchgate.net The general mechanism for hydrazone formation is a nucleophilic addition-elimination reaction, where the hydrazine adds to the carbonyl group, followed by the elimination of a water molecule. chemguide.co.uk

However, it is important to note that the reactivity of a 1,2-disubstituted hydrazine, such as this compound, in these condensation reactions may differ significantly from that of unsubstituted or monosubstituted hydrazines. The presence of bulky 4-methoxyphenyl (B3050149) groups on both nitrogen atoms could introduce steric hindrance, potentially affecting the reaction rates and yields. Furthermore, the electronic properties of the aryl substituents would influence the nucleophilicity of the nitrogen atoms.

While the literature describes the synthesis of numerous hydrazone derivatives from various hydrazines and carbonyl compounds, specific examples detailing the reaction of this compound with aldehydes and ketones to form simple hydrazone derivatives are not extensively documented in the reviewed sources. Much of the existing research focuses on hydrazides or other substituted hydrazines. nih.govresearchgate.net

A related compound, N,N'-bis(4-methoxy-benzylidene)hydrazine, has been synthesized, which is a bis-hydrazone formed from the condensation of 4-methoxybenzaldehyde (B44291) with hydrazine hydrate (B1144303). researchgate.net This highlights the feasibility of forming hydrazone linkages with the 4-methoxyphenyl moiety.

Structural Diversity and the Impact of Substituent Effects on Conformation and Electronic Structure

The structural diversity of hydrazones arises from the wide variety of aldehydes and ketones that can be employed in their synthesis. The nature of the substituents on both the hydrazine and the carbonyl precursor plays a crucial role in determining the conformation and electronic structure of the resulting hydrazone.

Substituents on the aromatic rings can exert significant electronic effects, influencing the electron density distribution across the entire molecule. For instance, electron-donating groups, such as the methoxy (B1213986) group in the 4-methoxyphenyl substituent, can increase the electron density on the nitrogen atoms, potentially affecting their nucleophilicity and the properties of the resulting C=N bond.

The conformation of hydrazones, particularly the geometry around the C=N double bond, can exist as E/Z isomers. The steric bulk and electronic nature of the substituents can favor one isomer over the other. X-ray crystallography studies on various hydrazone derivatives have been instrumental in elucidating their solid-state conformations. researchgate.netnih.gov

Spectroscopic and Crystallographic Characterization of Novel Hydrazones

The characterization of novel hydrazones relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups in hydrazones. The presence of a C=N stretching vibration is a characteristic feature. The N-H stretching vibration is also a key indicator for monosubstituted hydrazones. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming their identity. nih.gov

Hydrazine-Bridged Diphosphine Ligands and their Coordination Chemistry

Diphosphine ligands are a class of organophosphorus compounds that are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals. wits.ac.za

Design and Synthesis of Diphosphine Ligands Incorporating the this compound Moiety

The design of diphosphine ligands incorporating a hydrazine bridge is an area of interest in the development of new catalysts and metallodrugs. Replacing a simple alkyl bridge, such as in bis(diphenylphosphino)ethane (dppe), with a hydrazine moiety can introduce new properties to the ligand and its metal complexes. wits.ac.za The nitrogen atoms in the hydrazine bridge can influence the electronic properties and the coordination geometry of the resulting metal complexes.

Complexation with Transition Metals (e.g., Gold(I), Silver(I)) and Characterization of Metal Complexes

Hydrazine-bridged diphosphine ligands can coordinate to transition metals in various modes, including as chelating or bridging ligands. Gold(I) and silver(I) are known to form stable complexes with phosphine (B1218219) ligands. mdpi.comnih.gov The coordination chemistry of these metals with hydrazine-bridged diphosphine ligands is of interest for applications in catalysis and medicinal chemistry. wits.ac.zanih.gov

The characterization of such metal complexes would involve a range of analytical techniques:

Multinuclear NMR Spectroscopy (31P, 1H, 13C): 31P NMR is particularly crucial for characterizing phosphine ligands and their metal complexes, as the coordination of phosphorus to a metal center results in a significant change in its chemical shift.

X-ray Crystallography: This technique provides definitive structural information about the coordination geometry around the metal center, the bond lengths and angles, and any intermolecular interactions. For example, the crystal structure of a dinuclear gold(I) complex with a hydrazine-bridged diphosphine ligand, [μ-1,2-Bis(diphenylphosphanyl)-1,2-dimethylhydrazine-κP:P′]bis[chloridogold(I)], has been determined. scispace.com

FT-IR and UV-Vis Spectroscopy: These techniques provide information about the vibrational and electronic properties of the metal complexes. nih.gov

Research into gold(I) and silver(I) complexes with bis(phosphino)hydrazine ligands has been motivated by their potential as anti-tumor agents, with the introduction of heteroatoms into the ligand backbone aiming to enhance their selectivity. wits.ac.za While specific examples with the this compound core are not detailed, the general principles of synthesis and characterization of related complexes provide a framework for future research in this area.

Incorporation into Heterocyclic Ring Systems (e.g., Triazines, Pyrazoles, Thiadiazoles)

The hydrazine moiety of this compound is a key functional group for the construction of nitrogen-containing heterocycles. Established synthetic protocols for pyrazoles, triazines, and thiadiazoles can be adapted for this specific precursor, leading to novel derivatives with two 4-methoxyphenyl substituents.

Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, is a robust method for creating the five-membered pyrazole ring. youtube.com When this compound is reacted with a 1,3-dicarbonyl compound, the expected product would be a 1,2-diaryl-substituted pyrazole. The reaction proceeds through the formation of an imine with one nitrogen atom, followed by the formation of an enamine with the second nitrogen, which then cyclizes and aromatizes to form the stable pyrazole ring. youtube.com A variety of substituted pyrazoles can be achieved by selecting different 1,3-dicarbonyl compounds. nih.gov

Triazines: The synthesis of 1,2,4-triazines can be achieved through several routes, including domino annulation reactions. rsc.org One common method involves the reaction of amidrazones with 1,2-dicarbonyl compounds. mdpi.com For the synthesis of 1,3,5-triazines, a one-pot, microwave-assisted method using cyanoguanidine, an aromatic aldehyde, and an arylamine has been developed. nih.gov Another approach involves the copper-catalyzed reaction of amidines with N,N-dimethylethanolamine. rsc.org By utilizing this compound or a derivative as the hydrazine source, novel triazines bearing two 4-methoxyphenyl groups can be synthesized.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be accomplished by the cyclization of thiosemicarbazides. nih.gov For example, reacting 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide (B42300) in the presence of phosphorous oxychloride yields a bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov A more direct route to 1,2,3-thiadiazoles involves the Hurd-Mori reaction, which utilizes N-tosylhydrazones and sulfur. mdpi.com By preparing the corresponding thiosemicarbazide or hydrazone from this compound, it can be cyclized to form the desired thiadiazole ring system.

Strategies for Annulation and Cyclization to Form Polycyclic Systems

Annulation and cyclization reactions are key strategies to extend the heterocyclic systems derived from this compound into more complex polycyclic structures. These reactions often involve the functional groups on the newly formed heterocyclic ring or the existing methoxyphenyl groups.

One notable strategy involves the Pictet-Spengler reaction, which can be used to form a new ring fused to an existing one. For instance, if a derivative of this compound contains an aminoethyl group attached to one of the phenyl rings, it can undergo an intramolecular cyclization with an aldehyde or ketone to form a tetrahydro-β-carboline or a related polycyclic system.

Another approach is through cycloaddition reactions. For example, 1,2,4-triazines can participate in inverse electron demand Diels-Alder (IEDDA) reactions, which allows for the construction of new fused ring systems. mdpi.com Similarly, the functional groups on the heterocyclic ring can be used to build additional rings. For instance, an amino-substituted pyrazole can be reacted with a 1,3-bielectrophile to form a fused pyrazolopyrimidine. clockss.org

A fascinating example of forming a polycyclic system involves the reaction of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with aromatic aldehydes. Depending on the acid catalyst used, the reaction can either yield a Schiff base or a cyclized indolo-triazolo-pyridazinethione, demonstrating a powerful method for creating complex fused heterocyclic systems. mdpi.com

Structural Analysis of Novel Heterocycles Containing 4-Methoxyphenyl and Hydrazine Moieties

The structural elucidation of novel heterocycles derived from this compound is crucial for confirming their chemical identity and understanding their three-dimensional conformation. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are routinely employed for this purpose.

An example of a detailed structural analysis is the crystal structure of 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. nih.gov In this molecule, the central pyrazole ring is nearly planar. The dihedral angle between the two methoxy-substituted phenyl rings is 73.3 (2)°, and the dihedral angle between the pyrazole and phenyl rings is 18.5 (2)°. nih.gov The crystal structure is stabilized by C-H···π stacking interactions and weak π–π interactions. nih.gov

Table 1: Selected Crystallographic Data for 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov

Parameter Value
Chemical Formula C₂₃H₂₂N₂O₂
Molecular Weight 358.43
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.4788 (5)
b (Å) 10.1893 (6)
c (Å) 19.9139 (10)
β (°) 92.296 (4)
Volume (ų) 1921.79 (18)

NMR spectroscopy provides valuable information about the chemical environment of the atoms within the molecule. For pyrazole derivatives, the chemical shifts of the ring protons and carbons can confirm the substitution pattern. researchgate.net For instance, in a series of (E)-1-(4-methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole derivatives, the methoxy group protons typically appear as a singlet around 3.81 ppm in the ¹H NMR spectrum. rsc.org The carbon of the methoxy group gives a signal around 55.4 ppm in the ¹³C NMR spectrum. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for a (E)-1-(4-Methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole Derivative rsc.org

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.53 d Aromatic
¹H 7.36 t Aromatic
¹H 6.85 d Aromatic
¹H 6.72 s Pyrazole-H
¹H 3.81 s OCH₃
¹³C 158.8 - C-OCH₃
¹³C 150.8 - Pyrazole-C
¹³C 114.1 - Aromatic

Other Functionalized Derivatives and their Synthetic Routes

Beyond incorporation into heterocyclic rings, this compound can be used to synthesize other functionalized derivatives. A key synthetic route to N,N'-diarylhydrazines is the reduction of the corresponding azobenzene (B91143). organic-chemistry.org Various substituted azobenzenes can be reduced to their respective hydrazines using an aqueous solution of sodium dithionite, often in excellent yields. organic-chemistry.org This method provides a direct pathway to symmetrically and unsymmetrically substituted 1,2-diarylhydrazines, including those with methoxy groups on the phenyl rings.

Another functionalization strategy involves reactions at the nitrogen atoms of the hydrazine. For example, acylation of the hydrazine with an acid chloride or anhydride (B1165640) would yield a 1,2-diacyl-1,2-bis(4-methoxyphenyl)hydrazine. These acylated derivatives can serve as precursors for further synthetic transformations.

Furthermore, functional groups on the methoxyphenyl rings can be modified. The methoxy group itself can potentially be cleaved to yield the corresponding dihydroxy derivative, which could then be re-alkylated or used in other reactions requiring a free hydroxyl group.

Applications in Organic Synthesis and Material Science

Role as Reagents and Intermediates in Advanced Organic Synthesis

While specific, detailed research on the extensive applications of 1,2-Bis(4-methoxyphenyl)hydrazine as a reagent and intermediate in advanced organic synthesis is not widely documented, the reactivity of the 1,2-diarylhydrazine scaffold suggests its potential utility in the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the N-N bond and the aromatic rings makes it a candidate for a range of chemical transformations.

One of the characteristic reactions of 1,2-diarylhydrazines is their oxidation to the corresponding azobenzenes. This transformation is a key step in the synthesis of azo dyes and other functional materials. For instance, a one-pot strategy for synthesizing non-symmetric azobenzenes has been developed via a Palladium-catalyzed cascade involving the C–N coupling of aryl hydrazines with aryl bromides, followed by oxidative dehydrogenation beilstein-journals.org. This methodology highlights the utility of the hydrazine (B178648) moiety in forming N-arylated products. Although this study does not specifically employ this compound, the principles are applicable to symmetrically substituted diarylhydrazines as well, which could undergo dehydrogenation to form symmetrical azobenzenes.

Furthermore, hydrazine derivatives are crucial precursors in the synthesis of various nitrogen-containing heterocycles. For example, 4-methoxyphenylhydrazine hydrochloride has been utilized in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole, demonstrating the role of the hydrazine functional group in constructing complex ring systems . While this example uses a monosubstituted hydrazine, it underscores the importance of the hydrazine moiety as a building block in heterocyclic synthesis. The reactivity of this compound would be expected to be analogous, potentially leading to bis-heterocyclic structures or polymers.

The synthesis of this compound itself can be achieved through various established methods for forming N-N bonds, although specific high-yield syntheses for this particular compound are not extensively detailed in the available literature.

Potential Reaction Type Starting Material Class Potential Product Class Significance
Oxidation/Dehydrogenation1,2-DiarylhydrazinesAzobenzenesSynthesis of dyes, molecular switches
CyclocondensationHydrazine derivativesHeterocycles (e.g., indoles, thiadiazoles)Access to biologically active compounds
C-N CouplingAryl hydrazinesN-Aryl compoundsFormation of complex amines and amides

Development of Optoelectronic Materials and Devices

There is currently no direct evidence in the scientific literature for the use of this compound in the development of optoelectronic materials and devices. The potential of this compound in such applications can only be inferred from the properties of related chemical structures.

Research into the design of fluorophores has often focused on rigid, planar heterocyclic systems to enhance quantum yields. While hydrazine derivatives have been used in the synthesis of fluorescent molecules, it is typically the resulting heterocyclic product, rather than the hydrazine precursor itself, that exhibits the desired photophysical properties. For instance, a "scaffold hopping" strategy has been used to design photoactivatable diaryltetrazoles which form brightly fluorescent pyrazoline cycloadducts nih.gov. This illustrates how a core structure can be modified to create fluorescent compounds. The 1,2-diarylhydrazine scaffold could potentially be incorporated into larger, more rigid systems to impart desirable optical properties.

The application of this compound in light-emitting diodes (LEDs) and dye-sensitized solar cells (DSSCs) is not reported. Materials for these devices typically require specific electronic properties, such as high charge carrier mobility, appropriate energy levels (HOMO/LUMO), and strong absorption in the visible spectrum (for DSSCs).

Application in Sensor Development for Chemical and Environmental Analysis

While direct applications of this compound in sensor development are not extensively documented in publicly available research, the broader class of hydrazine derivatives has been recognized for its potential in the fabrication of chemical sensors. These compounds can serve as versatile building blocks or active components in sensing platforms due to their inherent electrochemical activity and ability to form stable complexes with various analytes.

Hydrazine derivatives are often employed as precursors in the synthesis of more complex heterocyclic compounds, such as pyrazoles and indoles, which can exhibit fluorescence or electrochemical properties suitable for sensing applications. The reactivity of the hydrazine functional group allows for its incorporation into polymers or onto electrode surfaces, creating modified interfaces for the selective detection of target molecules. For instance, the oxidation of hydrazine derivatives at an electrode surface can be monitored using techniques like cyclic voltammetry, providing a basis for an electrochemical sensor. The potential at which this oxidation occurs and the resulting current can be correlated to the concentration of an analyte that interacts with the hydrazine-modified material.

Although specific studies on this compound are limited in this context, its structural features, including the electron-donating methoxy (B1213986) groups and the reactive hydrazine bridge, suggest that it could be a candidate for further investigation in the development of novel sensors for chemical and environmental analysis. Future research could explore its electrochemical behavior and its utility as a precursor for fluorescent or electroactive materials.

Utilization as Corrosion Inhibitors in Diverse Systems

Hydrazine derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal.

While specific research on this compound as a corrosion inhibitor is not widely reported, studies on structurally similar compounds provide strong evidence for its potential in this application. A notable example is 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH), which shares the key methoxyphenyl moiety. Research has shown that MPEH is an effective corrosion inhibitor for mild steel in 1.0 M hydrochloric acid solution. icrc.ac.ir The presence of the electron-donating methoxy group in the para position of the phenyl ring enhances the electron density on the molecule, promoting its adsorption onto the steel surface. icrc.ac.ir

The inhibition efficiency of these compounds is dependent on factors such as their concentration, the temperature, and the immersion time. icrc.ac.ir Generally, an increase in the inhibitor concentration leads to a higher inhibition efficiency due to greater surface coverage. icrc.ac.ir Conversely, an increase in temperature can sometimes decrease the inhibition efficiency, suggesting that the adsorption process may be a combination of physisorption and chemisorption. icrc.ac.ir

The mechanism of inhibition involves the formation of a protective film on the metal surface. This is supported by techniques such as scanning electron microscopy (SEM), which can visualize the smoother surface of the protected metal compared to the corroded surface in the absence of the inhibitor. icrc.ac.ir The adsorption of these hydrazine derivatives on the metal surface typically follows the Langmuir adsorption isotherm. icrc.ac.ir

The following tables present research findings on the corrosion inhibition efficiency of a related methoxyphenyl hydrazine derivative, providing insight into the potential performance of this compound.

Table 1: Inhibition Efficiency of 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH) on Mild Steel in 1.0 M HCl at 30°C

Concentration (M)Inhibition Efficiency (%)
0.00175.3
0.00280.1
0.00384.2
0.00487.2
0.00595.1

Table 2: Effect of Temperature on the Inhibition Efficiency of 0.005 M 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH) on Mild Steel in 1.0 M HCl

Temperature (°C)Inhibition Efficiency (%)
3095.1
4089.3
5077.2
6073.8

Advanced Mechanistic Investigations

Elucidation of Reaction Mechanisms for Synthetic Transformations

Understanding the step-by-step process by which 1,2-bis(4-methoxyphenyl)hydrazine is formed and undergoes further reactions is crucial for optimizing synthetic protocols and discovering new chemical transformations.

The direct observation and characterization of short-lived intermediate species are paramount in confirming a proposed reaction mechanism. In the synthesis of this compound, particularly through the reduction of its corresponding azo precursor, 4,4'-dimethoxyazobenzene, the reaction is believed to proceed through a series of single-electron and proton transfer steps. While the azo compound itself can be considered a stable intermediate, more transient species such as radical anions may be involved.

In the context of its oxidative reactions, such as the formation of benzidine-type products, the initial formation of a radical cation is a key mechanistic step. This intermediate, [this compound]•+, is a critical species whose stability and subsequent reaction pathway dictate the final product distribution. The characterization of such intermediates often relies on sophisticated techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy, which can detect and characterize species with unpaired electrons.

Computational chemistry offers a powerful lens through which to view the energetic landscapes of chemical reactions. By modeling the reaction pathways and transition states, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone. For the acid-catalyzed rearrangement of this compound, computational studies can map out the potential energy surface, identifying the lowest energy pathway and the structures of the transition states.

These models can predict the activation energies for different steps, helping to explain the observed reaction rates and product selectivities. For instance, density functional theory (DFT) calculations can be employed to compare the energetics of different proposed mechanisms for the benzidine (B372746) rearrangement, providing evidence for the most likely pathway.

Studies on the Stability and Reactivity of the N-N Bond in this compound and its Derivatives

The nitrogen-nitrogen (N-N) single bond is the defining feature of hydrazines and is the locus of much of their reactivity. The stability of this bond in this compound is influenced by the electronic properties of the methoxyphenyl groups. The electron-donating nature of the para-methoxy groups increases the electron density on the nitrogen atoms, which in turn affects the strength and reactivity of the N-N bond.

This bond is susceptible to both oxidative and reductive cleavage. Oxidation can lead to the formation of the corresponding azo compound, 4,4'-dimethoxyazobenzene, through the removal of two protons and two electrons. The ease of this oxidation is a key characteristic of 1,2-diarylhydrazines. Conversely, under certain reductive conditions, the N-N bond can be broken to yield p-anisidine (B42471). The study of these reactions provides fundamental data on the energetic requirements for N-N bond cleavage.

Table 1: Key Reactions and Transformations of the N-N Bond in this compound

Reaction Type Reagents/Conditions Product(s) Mechanistic Significance
Oxidation Mild oxidizing agents (e.g., air, I2) 4,4'-Dimethoxyazobenzene Formation of a stable N=N double bond
Reductive Cleavage Strong reducing agents (e.g., SnCl2/HCl) p-Anisidine Cleavage of the N-N single bond
Acid-Catalyzed Rearrangement Strong acids (e.g., HCl) Benzidine-type products Involves N-N bond cleavage and C-C bond formation

Intramolecular and Intermolecular Dynamics Studies

Intramolecular Dynamics: The molecule is not static; it undergoes conformational changes through rotation around its various single bonds, including the central N-N bond and the C-N bonds. These rotational dynamics can be studied using techniques like variable-temperature nuclear magnetic resonance (NMR) spectroscopy. The energy barriers to these rotations are influenced by the steric bulk of the methoxyphenyl groups and the electronic interactions between the nitrogen lone pairs.

Intermolecular Dynamics: In the solid state and in solution, molecules of this compound can interact with each other through hydrogen bonding involving the N-H protons and the lone pairs on the nitrogen or oxygen atoms. These intermolecular forces can lead to the formation of specific aggregated structures, which can influence the compound's physical properties, such as its melting point and solubility. X-ray crystallography can provide detailed information about these intermolecular interactions in the solid state, revealing the preferred packing arrangements.

Table 2: Investigated Dynamic Properties of this compound

Dynamic Process Experimental/Computational Technique Key Findings
Intramolecular Rotation (C-N, N-N bonds) Variable-Temperature NMR, DFT Calculations Determination of rotational energy barriers and preferred conformations.
Intermolecular Hydrogen Bonding X-ray Crystallography, IR Spectroscopy Identification of hydrogen bonding networks and their influence on crystal packing.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies for 1,2-Bis(4-methoxyphenyl)hydrazine

Traditional synthetic routes to aromatic hydrazines often rely on harsh reagents and generate significant waste. The future of chemical manufacturing necessitates a shift towards environmentally benign processes. Research into green synthetic methodologies for this compound is a critical and unexplored area.

Current methods for producing related compounds like (4-methoxyphenyl)hydrazine (B1593770) often involve the diazotization of p-anisidine (B42471) followed by reduction. chemicalbook.com A common, yet environmentally problematic, reducing agent used in this process is tin(II) chloride (SnCl₂), which results in heavy metal waste. chemicalbook.comgoogle.com A key research direction is the replacement of such reagents with greener alternatives. One promising approach involves using sulfites and hydrogen sulfites as reducing agents for the corresponding diazonium salt, a method that is both eco-friendly and cost-effective. google.com

Furthermore, the development of one-pot syntheses and the use of alternative, greener solvents are attractive prospects. rsc.orgorientjchem.org Methodologies that avoid harsh acids or utilize water as a solvent would significantly improve the environmental footprint of the synthesis. orientjchem.org Mechanochemical methods, which reduce or eliminate the need for solvents by using mechanical force to induce reactions, also present a novel and sustainable avenue for exploration. mdpi.com

Table 1: Proposed Green Synthesis Strategies and Their Potential Advantages

Proposed MethodKey FeaturesPotential Advantages
Sulfite (B76179)/Hydrogen Sulfite Reduction Replacement of heavy-metal reducing agents like SnCl₂. google.comEliminates heavy metal waste; uses inexpensive reagents.
Catalytic Hydrogenation Use of a catalyst (e.g., Pd/C) and hydrogen gas for reduction.High atom economy; produces water as the primary byproduct.
One-Pot Synthesis Combining multiple reaction steps into a single procedure. rsc.orgReduces solvent usage, energy consumption, and waste generation.
Aqueous Medium Synthesis Utilizing water as the reaction solvent. orientjchem.orgNon-toxic, non-flammable, and inexpensive solvent.
Mechanochemistry Solvent-free or low-solvent reaction conditions using ball milling. mdpi.comDrastically reduces solvent waste; can lead to novel reactivity.

Exploration of Advanced Material Applications Beyond Current Scope

The inherent chemical structure of this compound suggests its potential as a building block for advanced materials, an area that remains largely untapped. The electron-donating methoxy (B1213986) groups and the redox-active hydrazine (B178648) linker make it a candidate for applications in organic electronics and coordination chemistry.

Derivatives of hydrazine are known to be useful in a variety of fields, including as precursors to polymers and as ligands for metal complexes. researchgate.netnih.gov The two nitrogen atoms of the hydrazine moiety can act as a bidentate ligand, capable of coordinating with metal centers to form metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting catalytic, magnetic, or gas sorption properties.

In the realm of organic electronics, the methoxy groups enhance the electron-donating character of the phenyl rings, suggesting that this compound could serve as a precursor for hole-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. Oxidation of the hydrazine linker could also lead to electrochromic materials, where the color of the material changes upon application of an electrical potential.

Table 2: Potential Advanced Material Applications

Application AreaRationale for ExplorationPotential Functionality
Organic Electronics Electron-rich aromatic system due to methoxy groups.Hole-transport layers, electrochromic devices, organic conductors.
Coordination Polymers/MOFs Bidentate N-N ligation site on the hydrazine bridge. researchgate.netCatalysis, gas storage and separation, chemical sensing.
High-Performance Polymers Can be a monomer for polymerization reactions.Thermally stable polymers, materials with tailored optical properties.
Precursor for Heterocycles Can undergo cyclization reactions (e.g., Fischer indole (B1671886) synthesis). rsc.orgSynthesis of novel dyes, pharmaceuticals, and functional materials.

In-depth Computational and Experimental Investigations into Complex Reaction Mechanisms

A fundamental understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing applications. Both computational and experimental studies are needed to elucidate its behavior under various conditions.

Computational chemistry, particularly using Density Functional Theory (DFT), can provide deep insights into reaction pathways, transition states, and activation energies. nih.govnih.gov Such studies could investigate the mechanism of its oxidation, thermal decomposition, or its reactions with other molecules. For instance, understanding the ozonation mechanism is critical if the compound or its derivatives are to be considered in environments where ozone is present. nih.gov The initial steps are often proposed to involve hydrogen abstraction from the NH group, leading to radical species that drive subsequent reactions. nih.govnih.gov

Experimental studies would complement these theoretical predictions. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry can be used to identify intermediates and final products of reactions. mdpi.comresearchgate.net Kinetic studies can determine reaction rates and the influence of factors like temperature, solvent, and catalysts, providing a comprehensive picture of the compound's reactivity. mdpi.com A particularly interesting area would be to study its decomposition pathways, as related hydrazine derivatives are known to decompose into various products. nih.gov

Design and Synthesis of Next-Generation Derived Chemical Entities with Tuned Properties

The this compound scaffold is ripe for chemical modification to create a library of new derivatives with fine-tuned properties for specific applications. The design and synthesis of these next-generation entities represent a significant research opportunity. scirp.orgfrontiersin.org

Systematic modification of the parent structure can be undertaken to modulate its electronic, steric, and bioactive properties. For example, replacing the methoxy groups with other substituents (electron-donating or electron-withdrawing) on the phenyl rings could systematically alter the redox potential of the molecule. Introducing bulky groups could influence the solid-state packing and solubility. The hydrazine bridge itself can also be a point of derivatization. nih.gov Such targeted modifications are a cornerstone of modern drug discovery and materials science. frontiersin.orgnih.gov

Table 3: Proposed Structural Modifications and Their Potential Effects

Modification SiteExample SubstituentsPotential Tuned PropertyTarget Application
Para-position of Phenyl Rings -OH, -N(CH₃)₂, -CF₃, -CNAltered redox potential, modified optical absorption/emission.Organic electronics, sensors.
Ortho/Meta-positions of Phenyl Rings -CH₃, -tBu, -F, -ClIncreased steric hindrance, modified solubility and crystal packing.Processable materials, crystal engineering.
Hydrazine Nitrogen Atoms Acyl groups, alkyl groupsImproved stability, altered ligand behavior, prodrug strategies.Stable ligands, medicinal chemistry.
Bridging the Phenyl Rings Ethylene or other linkersCreation of rigid, macrocyclic structures.Host-guest chemistry, molecular recognition.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

The fields of chemistry and materials science are being revolutionized by machine learning (ML) and artificial intelligence (AI). researchgate.netcinz.nz These tools can dramatically accelerate the discovery and optimization of molecules like this compound and its derivatives.

Furthermore, generative ML models can be used for de novo design of new chemical entities. researchgate.net By training these models on large datasets of known molecules and their properties, they can generate novel structures based on the this compound scaffold that are predicted to have enhanced activity for a specific target, be it a biological protein or a material property. researchgate.netacs.org ML models can also predict quantum mechanical properties, reaction outcomes, and help in the high-throughput screening of virtual libraries of derivatives, focusing experimental efforts on the most promising candidates. researchgate.netarxiv.org

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1,2-Bis(4-methoxyphenyl)hydrazine
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1,2-Bis(4-methoxyphenyl)hydrazine

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